![molecular formula C11H13BrO8 B043488 [(3As,4R,6R,7R,7aS)-7-acetyloxy-4-bromo-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]methyl acetate CAS No. 53958-21-7](/img/structure/B43488.png)
[(3As,4R,6R,7R,7aS)-7-acetyloxy-4-bromo-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyran derivatives often involves multistep reactions that include the formation of the pyran ring, functionalization, and protection of functional groups. For instance, the synthesis of complex pyran derivatives can be achieved through cyclocondensation reactions, as demonstrated in the creation of various pyrazolo[1,5-a]pyrimidines from aryl ketones, showcasing the versatility of pyran compounds in synthetic chemistry (Chimichi et al., 1996).
Molecular Structure Analysis
The molecular structure of pyran derivatives, including their crystallographic analysis, provides insights into their conformations and stereochemistry. For example, the crystal structure of specific pyran compounds has been elucidated, revealing details such as the half-boat conformation of the pyran ring and supramolecular interactions, which are crucial for understanding the compound's reactivity and interactions (Zukerman-Schpector et al., 2015).
Chemical Reactions and Properties
Pyran derivatives undergo various chemical reactions, including cyclocondensation and ring transformation, which are pivotal for their functionalization and application in synthesizing more complex molecules. These reactions highlight the reactive nature of the pyran ring and its utility in organic synthesis (Ram & Goel, 1996).
Wissenschaftliche Forschungsanwendungen
Antibacterial and Enzyme Inhibition Activities
A study by Budak et al. (2017) synthesized novel pyrazole derivatives that included the (3As,4R,6R,7R,7aS) structural motif. These compounds exhibited significant antibacterial activities and inhibited acetylcholinesterase (AChE) enzyme and human carbonic anhydrase (hCA) I and II isoform activities, which are important in various physiological processes (Budak et al., 2017).
Anticancer and Antimicrobial Activities
A similar structure was utilized in the synthesis of 1,3,5-trisubstituted pyrazoline derivatives by Kocyigit et al. (2019). These compounds demonstrated antimicrobial and anticancer activities, in addition to inhibiting acetylcholinesterase (AChE) and carbonic anhydrase I and II isozymes (hCA I and II) (Kocyigit et al., 2019).
Synthesis of Heterocyclic Compounds
The use of similar structural frameworks was explored in the synthesis of various heterocyclic compounds, as reported by Chimichi et al. (1996). These synthetic pathways are important for the development of novel compounds with potential pharmaceutical applications (Chimichi et al., 1996).
Development of Glycohydrolase Inhibitors
In the field of polyhydroxylated quinolizidines, a study by Schaller and Vogel (2000) utilized a related structure for the asymmetric synthesis of new compounds. These were tested for their inhibitory activities toward various glycohydrolases, which play roles in several biological processes (Schaller & Vogel, 2000).
Prins-Type Cyclization in Organic Synthesis
Fráter et al. (2004) discussed the application of a Prins-type cyclization of oxonium ions in organic synthesis, using similar structural elements. This methodology is significant for synthesizing complex molecules in medicinal chemistry (Fráter et al., 2004).
Synthesis of Statin Side Chain Intermediates
Troiani et al. (2011) presented a biocatalytic procedure for synthesizing key statin side chain intermediates using a related structure. This approach has implications for the efficient and economical production of statins, which are crucial in managing cholesterol levels (Troiani et al., 2011).
Eigenschaften
IUPAC Name |
[(3aS,4R,6R,7R,7aS)-7-acetyloxy-4-bromo-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrO8/c1-4(13)16-3-6-7(17-5(2)14)8-9(10(12)18-6)20-11(15)19-8/h6-10H,3H2,1-2H3/t6-,7-,8+,9+,10+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVYSDBUOZIIRBB-ZJDVBMNYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C2C(C(O1)Br)OC(=O)O2)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]2[C@@H]([C@H](O1)Br)OC(=O)O2)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3aS,4R,6R,7R,7aS)-7-acetyloxy-4-bromo-2-oxo-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-6-yl]methyl acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

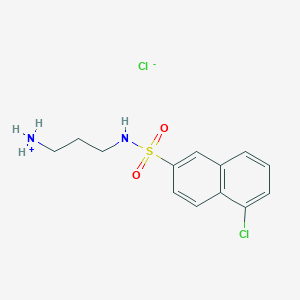
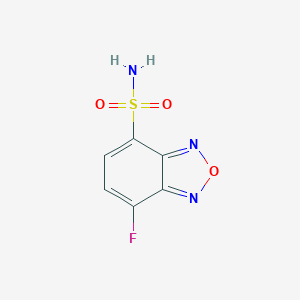
![2-Amino-3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B43412.png)
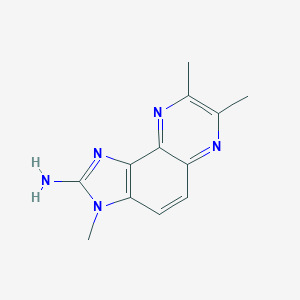
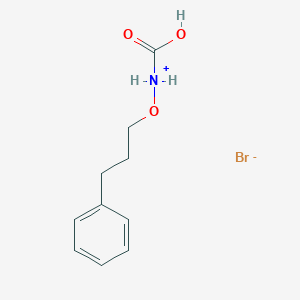
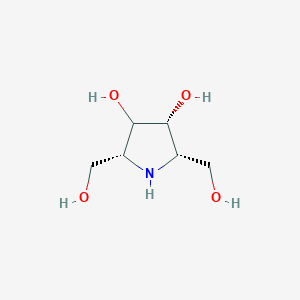
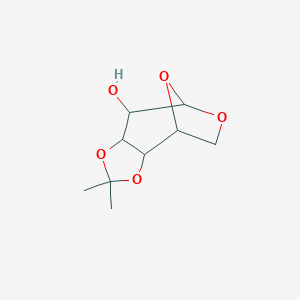
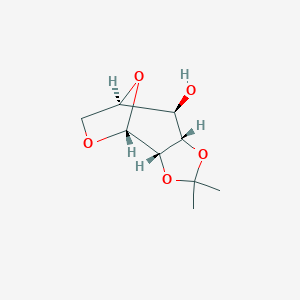
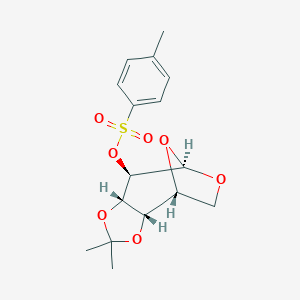
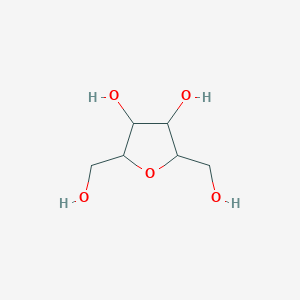
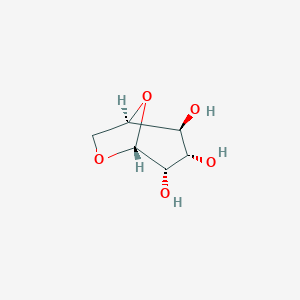
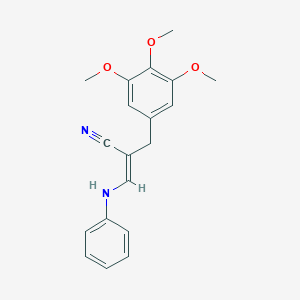
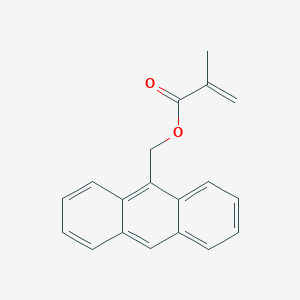
![2-Azido-3,4-dimethylimidazo[4,5-f]quinoline](/img/structure/B43430.png)